molecular formula C17H22N2 B123852 N1,N3-Dibenzylpropane-1,3-diamine CAS No. 10239-34-6

N1,N3-Dibenzylpropane-1,3-diamine

Cat. No. B123852
CAS RN: 10239-34-6
M. Wt: 254.37 g/mol
InChI Key: RXLUOFXICZSZIB-UHFFFAOYSA-N
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Description

N1,N3-Dibenzylpropane-1,3-diamine is a chemical compound that is part of a broader class of diamines, which are important building blocks in the synthesis of various chemicals, including agrochemicals, drugs, and organic materials. Diamines are characterized by the presence of two amine groups, which can be functionalized to create a wide range of derivatives with diverse chemical properties and applications .

Synthesis Analysis

The synthesis of diamines, including derivatives of N1,N3-Dibenzylpropane-1,3-diamine, can be achieved through various methods. One approach involves the nitrogen-directed azidation of σ- and π-C-C bonds, which allows for the formation of orthogonally protected diamines. This method utilizes commercially available copper catalysts and trimethylsilyl azide to promote the diazidation of alkenes, cyclopropanes, and cyclobutanes, leading to the formation of protected 1,2-, 1,3-, and 1,4-diamines . Another synthesis method involves the reduction of corresponding amides, which can be obtained by the addition of chiral lithium amide to an α,β-unsaturated ester, as demonstrated in the preparation of a related compound .

Molecular Structure Analysis

The molecular structure of diamine derivatives can be quite complex, with various substituents influencing the overall geometry and properties of the molecule. For instance, Schiff base compounds derived from diamines can exhibit interesting structural features, such as coplanarity between imino groups and adjacent benzene rings, and specific dihedral angles between benzene rings . Additionally, the crystal structure of diamine complexes can reveal unique topologies and coordination modes, as seen in heterodinuclear complexes and coordination polymers .

Chemical Reactions Analysis

Diamines can participate in a variety of chemical reactions, often serving as ligands in coordination compounds. They can form complexes with transition metals, leading to materials with interesting magnetic properties, such as ferromagnetism or antiferromagnetism . Schiff bases derived from diamines can also engage in hydrogen bonding interactions, which can influence the formation of molecular assemblies and crystal structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of N1,N3-Dibenzylpropane-1,3-diamine derivatives are influenced by their molecular structure and the nature of their substituents. These properties can include solubility, melting points, and thermal stability, which are important for their practical applications. For example, the thermal properties of a copper(II) coordination polymer based on a diamine ligand were characterized through thermal analysis, providing insights into its stability and potential uses . The antimicrobial activity of diamine derivatives has also been studied, revealing structure-activity relationships that could inform the design of new drugs and agrochemicals .

Scientific Research Applications

1. Algicidal Agent against Harmful Algae

  • Application Summary: N1,N3-Dibenzylpropane-1,3-diamine derivatives have been synthesized and analyzed for their structure-activity relationships towards harmful and harmless algal species. The aim is to develop a variety of algaecides for harmful algae control that cause water pollution .
  • Methods of Application: A series of 79 derivatives based on the structure of N1,N3-Dibenzylpropane-1,3-diamine were synthesized and their structure-activity relationships were analyzed towards a harmful and a harmless algal species .
  • Results: Among the derivatives, the best algicidal activities with LC50 values of 0.49 (compound 24) and 0.42 µM (compound 34) in Cyanobacteria were achieved when CH3 and F groups were substituted at the R2 position, with CH3CH3 group at the R3 position, and amine chain length 3 at the R4 position after fixing Cl substituent group at the R1 position of the benzaldehyde group .

2. Synthesis of Chiral 1,3-Diamine

  • Application Summary: N1,N3-Dibenzylpropane-1,3-diamine has been used in the synthesis of a chiral 1,3-diamine using chiral lithium amides .
  • Methods of Application: The chiral 1,3-diamine was prepared in good yield by the reduction of the corresponding amide, which was obtained by the addition of a chiral lithium amide to an α,β-unsaturated ester .
  • Results: The target compound was fully characterized by NMR (1H and 13C), high-resolution mass spectrometry and polarimetry .

Future Directions

N1,N3-Dibenzylpropane-1,3-diamine is currently employed as a pharmaceutical intermediate . It is an important raw material used in organic synthesis, agrochemicals, and dye stuffs . As such, future research and development will likely continue to explore its potential applications in these areas.

Relevant Papers

Several papers have been published on the topic of 1,3-diamines, including N1,N3-Dibenzylpropane-1,3-diamine . These papers cover various aspects of these compounds, including their synthesis, chemical reactions, and applications in organic chemistry. Further analysis of these papers would provide more detailed information on N1,N3-Dibenzylpropane-1,3-diamine.

properties

IUPAC Name

N,N'-dibenzylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2/c1-3-8-16(9-4-1)14-18-12-7-13-19-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLUOFXICZSZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70144985
Record name N,N'-Bis(benzyl)-1,3-diaminopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N3-Dibenzylpropane-1,3-diamine

CAS RN

10239-34-6
Record name N,N'-Bis(benzyl)-1,3-diaminopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010239346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bis(benzyl)-1,3-diaminopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EA Panozzo-Zénere, EOJ Porta, G Arrizabalaga… - European journal of …, 2018 - Elsevier
The development of new chemical entities against the major diseases caused by parasites is highly desired. A library of thirty diamines analogs following a minimalist approach and …
Number of citations: 6 www.sciencedirect.com
D Foster - 2022 - research-repository.uwa.edu.au
The catalytic hydroamination reaction is an effective and atom economic way to prepare a variety of amines from simple olefins. The intramolecular hydroamination reaction involves the …
Number of citations: 2 research-repository.uwa.edu.au

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